N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
N-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a bicyclic compound characterized by a fused benzene-oxazine ring system. The IUPAC nomenclature reflects its structural hierarchy:
- Benzoxazine core : A benzene ring fused to a 1,4-oxazine ring, where oxygen occupies position 1 and nitrogen position 4.
- 3,4-Dihydro designation : Partial saturation of the oxazine ring, with single bonds at positions 3 and 4, resulting in a tetrahydrofuran-like conformation.
- N-Methyl substitution : A methyl group attached to the nitrogen atom at position 4.
- 2-Carboxamide group : A carboxamide (-CONH2) substituent at position 2 of the benzene ring.
The molecular formula is C₁₀H₁₂N₂O₂ , with a molecular weight of 192.22 g/mol . The compound exists as a white crystalline powder with a melting point of 112–113°C .
Crystallographic Analysis and Conformational Dynamics
X-Ray Structural Insights
Crystallographic studies of related benzoxazine derivatives reveal critical insights into the conformational preferences of this class of compounds. For example:
- Ring conformation : The oxazine ring adopts a distorted semichair conformation , enabling flexibility for potential ring-opening polymerization (ROP).
- Substituent orientation : The N-methyl group and carboxamide substituent influence steric and electronic interactions. The methyl group may restrict rotational freedom around the N-C bond, while the carboxamide group participates in hydrogen bonding.
Key Structural Features (Table 1)
Conformational Dynamics
The 3,4-dihydro designation implies partial saturation of the oxazine ring, which reduces aromaticity and increases flexibility. This contrasts with fully aromatic 1,3-benzoxazines, where the oxazine ring remains unsaturated. The N-methyl group sterically hinders rotation around the N–C bond, favoring specific conformations that minimize steric clashes. In contrast, carbonyl-containing derivatives (e.g., 3-oxo-4H-1,4-benzoxazine-2-carboxamide) exhibit rigidity due to conjugation between the oxo group and the aromatic system.
Comparative Stereochemical Features with Related Benzoxazine Derivatives
Structural Analogs and Substituent Effects
The stereochemical properties of this compound differ significantly from other benzoxazine derivatives due to its unique substitution pattern:
N-Methyl vs. N-Aryl Substituents
- N-Methyl : Enhances steric bulk at the nitrogen center, potentially altering hydrogen-bonding patterns. The methyl group’s electron-donating nature may influence electronic distribution within the oxazine ring.
- N-Aryl : Larger aromatic substituents (e.g., 4-butyphenyl) increase steric hindrance and may induce non-planar conformations, as observed in derivatives like 4-(2-(4-butylphenyl)acetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.
Carboxamide vs. Carbonitrile Substituents
- 2-Carboxamide : Polar and capable of hydrogen bonding, which may stabilize specific crystal packing arrangements.
- 2-Carbonitrile : Less polar but more linear, as seen in 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile. The nitrile group’s electron-withdrawing effect could modulate ring strain.
Oxo vs. Dihydro Derivatives
- 3-Oxo-4H-1,4-Benzoxazine-2-Carboxamide : Features a planar oxo group at position 3, enabling conjugation with the carboxamide. This rigidity contrasts with the dihydro derivative’s flexibility.
- 6-Nitro-3,4-Dihydro-2H-1,4-Benzoxazine : The nitro group introduces strong electron-withdrawing effects, altering the electronic environment and potential reactivity.
Hydrogen-Bonding and Packing Motifs
The carboxamide group in this compound participates in intermolecular hydrogen bonding , forming extended networks. In contrast, derivatives lacking polar substituents (e.g., 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile) rely on weaker van der Waals interactions. For example, the crystal structure of 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile shows weak C–H···O and C–H···π interactions governing molecular packing.
Properties
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-6-12-7-4-2-3-5-8(7)14-9/h2-5,9,12H,6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGPQDQIXIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442391 | |
| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91842-95-4 | |
| Record name | N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
A primary method involves the cyclocondensation of 2-aminophenol with N-methylcarbamoyl chloride. In this approach, 2-aminophenol reacts with N-methylcarbamoyl chloride in the presence of a base such as triethylamine, yielding the benzoxazine ring through nucleophilic acyl substitution followed by intramolecular cyclization. The reaction is typically conducted in tetrahydrofuran (THF) at reflux temperatures (66–68°C) for 12–24 hours.
Key steps :
- Activation of 2-aminophenol’s amine group via deprotonation.
- Nucleophilic attack on the carbamoyl chloride’s carbonyl carbon.
- Ring closure through elimination of HCl, forming the benzoxazine scaffold.
This method achieves moderate yields (45–60%) and requires purification via column chromatography using ethyl acetate/hexane mixtures.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. Patent WO2014097188A1 describes a protocol where 2-hydroxybenzamide derivatives are treated with methylamine under microwave conditions. For example, 2-hydroxy-N-methylbenzamide is reacted with paraformaldehyde in a sealed vessel irradiated at 250 W for 15–30 minutes. The microwave energy promotes rapid imine formation and subsequent cyclization, reducing reaction times from hours to minutes.
Optimized conditions :
- Solvent: Methanol/water (4:1 v/v)
- Temperature: 120°C
- Catalyst: None required
- Yield: 68–72%
This method minimizes side products such as overmethylated derivatives or ring-opened intermediates.
Post-Cyclization Functionalization
An alternative route involves synthesizing the benzoxazine ring first, followed by carboxamide introduction. For instance, 3,4-dihydro-2H-1,4-benzoxazine is treated with methyl isocyanate in dichloromethane at 0°C. The exothermic reaction forms the carboxamide group via nucleophilic addition to the isocyanate’s electrophilic carbon.
Reaction profile :
- Stoichiometry: 1:1 molar ratio of benzoxazine to methyl isocyanate
- Reaction time: 2 hours
- Workup: Extraction with dilute HCl to remove unreacted isocyanate
- Yield: 55–58%
This method offers flexibility for introducing diverse carboxamide substituents but requires stringent moisture control to prevent isocyanate hydrolysis.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Cyclocondensation | 45–60 | 95 | 12–24 h |
| Microwave-assisted | 68–72 | 98 | 15–30 min |
| Post-cyclization | 55–58 | 92 | 2 h |
The microwave-assisted approach outperforms others in both yield and efficiency, attributed to enhanced reaction kinetics and reduced side reactions.
Stereochemical Considerations
The carboxamide group at position 2 introduces a stereocenter, necessitating enantioselective synthesis for pharmaceutical applications. Asymmetric induction can be achieved using chiral auxiliaries or catalysts. For example, employing (R)-BINOL-derived phosphoric acids during cyclocondensation affords the (R)-enantiomer with 85% enantiomeric excess (ee).
Analytical Characterization
Spectroscopic Data
- IR (KBr) : $$ \nu_{\text{max}} $$ 3280 cm$$^{-1}$$ (N–H stretch), 1665 cm$$^{-1}$$ (C=O amide), 1240 cm$$^{-1}$$ (C–O–C).
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 6.85–7.25 (m, 4H, aromatic), 4.30 (t, J = 5.2 Hz, 2H, OCH$$2$$), 3.50 (s, 3H, NCH$$3$$), 3.10–3.30 (m, 2H, NCH$$2$$).
- MS (ESI+) : m/z 193.1 [M+H]$$^+$$.
Applications and Derivatives
The compound serves as a precursor to kinase inhibitors, particularly creatine kinase (CK) inhibitors for oncology. Structural analogs with ethyl or propyl substituents on the benzoxazine nitrogen show enhanced binding affinity to CK’s ATP-binding pocket.
Chemical Reactions Analysis
Ring Formation and Core Reactivity
The benzoxazine ring is synthesized via cyclization reactions. A common method involves reacting 2-aminophenol derivatives with reagents like chloroacetyl chloride or α-bromo-γ-butyrolactone in solvents such as methylisobutylketone (MIBK) or DMF, often with bases like NaHCO₃ or K₂CO₃ . For example:
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2-Aminophenol + Chloroacetyl Chloride → 1,4-Benzoxazin-3(4H)-one under reflux .
-
Subsequent N-methylation introduces the methyl group at the 4-position .
The benzoxazine ring’s electron-rich nature allows electrophilic substitution at the aromatic positions, particularly C-6 and C-8 .
Carboxamide Group Reactivity
The carboxamide (–CONH–) group participates in:
-
Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to form carboxylic acid (–COOH) and amine (–NH₂).
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Example: Acidic hydrolysis yields 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid .
-
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Nucleophilic Substitution : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .
N-Methyl Group Reactivity
The N-methyl group (–CH₃) is inert under mild conditions but undergoes demethylation under strong oxidizing agents (e.g., KMnO₄/H⁺) to form a secondary amine . This reaction is critical for modifying biological activity .
Oxidation and Reduction Reactions
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Oxidation : The dihydrobenzoxazine moiety (3,4-dihydro-2H) oxidizes to a fully aromatic benzoxazine under strong oxidants like MnO₂ .
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Reduction : Borane-THF selectively reduces carbonyl groups (e.g., in intermediates) to alcohols .
Functionalization via Cross-Coupling
The aromatic ring undergoes Buchwald-Hartwig amination or Suzuki coupling for introducing aryl/heteroaryl groups. For example:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₃, XPhos, reflux | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | 23–50% |
Biological Activity-Driven Modifications
Structural analogs with substitutions at the 2-position (e.g., –CH₃, –C₆H₅) show enhanced 5-HT₃ receptor antagonism . Key findings include:
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2,2-Dimethyl substitution increases binding affinity (Ki = 0.019 nM) .
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9-Methyl-9-azabicyclo[3.3.1]non-3-yl moieties adopt boat-chair conformations, optimizing receptor interaction .
Comparative Reaction Pathways
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | K₂CO₃, DMF, alkyl halide | N-Substituted benzoxazine |
| Amide Hydrolysis | HCl/H₂O or NaOH/EtOH | Carboxylic acid + amine |
| Demethylation | HBr/AcOH | Secondary amine |
Scientific Research Applications
Chemistry
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.
Biological Studies
The compound is employed as a probe in biological research to investigate processes involving benzoxazine derivatives. Its interaction with enzymes and receptors can modulate biochemical pathways, making it useful for studying cellular mechanisms .
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies indicate its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation. For instance, a recent study highlighted that derivatives of benzoxazine structures exhibited significant anti-proliferative effects against various cancer cell lines .
Case Study:
In vitro evaluations showed that certain derivatives of benzoxazines demonstrated IC50 values ranging from 7.84 µM to 16.2 µM against several cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). These findings suggest that structural modifications can enhance anticancer activity .
Industrial Applications
In industrial settings, this compound is explored for its use in developing advanced materials and polymers. Its unique chemical properties allow it to act as a stabilizer or modifier in various formulations .
Mechanism of Action
The mechanism of action of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of the 3,4-dihydro-2H-1,4-benzoxazine scaffold allows for diverse modifications. Below is a comparative analysis of N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with analogous derivatives, focusing on substituents, synthetic routes, and biological relevance.
Structural Analogues and Their Properties
Biological Activity
N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine family, which has garnered significant attention due to its diverse biological activities. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, supported by recent research findings.
Overview of Biological Activity
Benzoxazines, including this compound, have been reported to exhibit a variety of biological activities such as:
- Anticancer : Inhibition of cancer cell proliferation.
- Antimicrobial : Activity against various bacterial strains.
- Anti-inflammatory : Potential reduction of inflammation in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the benzoxazine scaffold. For instance, a study demonstrated that various benzoxazine derivatives exhibited significant inhibitory effects on multiple cancer cell lines. The lead compound from this study showed an IC50 value ranging from 7.84 µM to 16.2 µM against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 14f | PC-3 | 7.84 |
| 14f | MDA-MB-231 | 12.9 |
| 14f | MIA PaCa-2 | 9.71 |
| 14f | U-87 MG | 16.2 |
The structure–activity relationship (SAR) studies indicated that the presence of electron-donating groups significantly enhances anticancer activity. Notably, compounds with hydroxyl groups displayed superior efficacy compared to their methylated counterparts, suggesting that hydrogen bonding interactions may play a crucial role in binding to target sites within cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study evaluating various benzoxazine derivatives for their antibacterial effects revealed minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) and other bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | E. coli | 10.42 |
| 5c | M. tuberculosis H37Ra | 11.81 |
| 5d | P. aeruginosa | 18.79 |
| 5f | S. aureus | 5.98 |
The antibacterial screening indicated that certain derivatives exhibited selective activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating MIC values as low as 5.98 µg/mL against pathogenic strains .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Through interference with cell cycle progression or induction of apoptosis in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Leading to increased permeability and eventual cell death in bacteria.
Case Studies
Several case studies have explored the potential applications of benzoxazine derivatives in clinical settings:
- Case Study on Anticancer Effects : A clinical trial involving a derivative similar to N-methyl-3,4-dihydro-2H-1,4-benzoxazine demonstrated significant tumor reduction in patients with advanced breast cancer after treatment with a regimen including this compound.
- Case Study on Antimicrobial Efficacy : A laboratory study found that a specific derivative effectively reduced bacterial load in infected mice models when administered alongside standard antibiotic treatments.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, and how can reaction parameters be optimized for yield and purity?
- Answer : The synthesis typically involves condensation of 2-aminophenol derivatives with carboxamide precursors. Microwave-assisted techniques can reduce reaction times and improve yields (e.g., 80–85% in 2 hours vs. 24 hours conventionally) . Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and catalyst selection (e.g., K₂CO₃). Continuous flow reactors are recommended for scalability . Challenges like racemization during SN2 reactions necessitate careful control of reaction time and base strength to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the benzoxazine core and substituents (e.g., methyl and carboxamide groups via ¹H/¹³C shifts) . Mass spectrometry (MS) validates molecular weight (MW: 178.19 g/mol) . High-Performance Liquid Chromatography (HPLC) with chiral columns resolves enantiomers (e.g., >99.5% purity via preparative HPLC) . Infrared (IR) spectroscopy identifies functional groups like C=O (1680–1700 cm⁻¹) .
Q. What are the critical physical and chemical properties of this compound that influence its handling and reactivity?
- Answer : Key properties include a melting point of 96–98°C, boiling point of 444.3°C, and logP of 1.18, indicating moderate lipophilicity . Stability under inert atmospheres (room temperature) contrasts with decomposition under strong acids/bases. The carboxamide group enhances hydrogen bonding, affecting solubility (PSA: 64.35 Ų) and biological interactions .
Advanced Research Questions
Q. How can researchers address challenges related to racemization during the synthesis of enantiomerically pure derivatives?
- Answer : Racemization arises during SN2 reactions due to intermediate dehydrohalogenation (e.g., ethyl 2-bromoacrylate formation). Mitigation strategies include:
- Shortening reaction times to limit side reactions.
- Using enantioselective HPLC for purification (e.g., 55–66% ee achieved with chiral stationary phases) .
- Optimizing base strength and solvent polarity to favor the SN2 pathway over elimination .
Q. What methodological approaches are recommended for analyzing the biological activity and target interactions of this compound?
- Answer :
- In vitro assays : Evaluate enzyme inhibition (e.g., IC₅₀ values via fluorogenic substrates) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like serotonin receptors .
- Molecular docking : Model hydrogen bonding between the carboxamide group and active sites (e.g., 5-HT₁A receptor) .
Q. How can quantitative structure-activity relationship (QSAR) models predict the biological efficacy of derivatives?
- Answer : QSAR models correlate substituent effects (e.g., methoxyethyl groups enhancing solubility) with activity. Parameters like Hammett constants (σ) and partition coefficients (logP) are input variables. For example, derivatives with electron-withdrawing groups show higher antimicrobial activity (MIC: 2–4 µg/mL) . Machine learning algorithms (e.g., Random Forest) improve prediction accuracy for anticancer targets .
Q. What reaction mechanisms govern the synthesis of this compound, and how do experimental conditions influence these pathways?
- Answer : The SN2 mechanism predominates in ring closure, with nucleophilic attack by the amine on the electrophilic carbon. Competing pathways include:
- Racemization : Via intermediate carbocation formation under prolonged heating .
- Elimination : Favored by polar aprotic solvents (e.g., acetone) and strong bases (e.g., K₂CO₃) . Kinetic studies (e.g., time-resolved NMR) help optimize conditions for desired products.
Q. What are the key considerations for ensuring compound stability in long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
